4-Methylmorpholine N-oxide

Catalog No.
S581133
CAS No.
7529-22-8
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylmorpholine N-oxide

CAS Number

7529-22-8

Product Name

4-Methylmorpholine N-oxide

IUPAC Name

4-methyl-4-oxidomorpholin-4-ium

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3

InChI Key

LFTLOKWAGJYHHR-UHFFFAOYSA-N

SMILES

C[N+]1(CCOCC1)[O-]

Synonyms

4-Methylmorpholine 4-Oxide; 4-Methylmorpholine Oxide; 4-Methylmorpholine N-Oxide; N-Methylmorpholine Oxide; N-methylmorpholine N-Oxide; NMMO; NMO; NSC 73198; NSC 82153;

Canonical SMILES

C[N+]1(CCOCC1)[O-]

The exact mass of the compound 4-Methylmorpholine N-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82153. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Oxides - Cyclic N-Oxides - Supplementary Records. It belongs to the ontological category of morpholine N-oxide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

4-Methylmorpholine N-oxide (NMMO), CAS 7529-22-8, is a heterocyclic amine oxide notable for its high polarity and strong hydrogen-bonding capabilities. It functions primarily as a direct, non-derivatizing solvent for cellulose, which is central to the Lyocell process for producing regenerated cellulose fibers.[1][2][3] It also serves as a stoichiometric co-oxidant to regenerate catalytic oxidants like osmium tetroxide (OsO4) and tetrapropylammonium perruthenate (TPAP) in key organic syntheses, such as the Sharpless asymmetric dihydroxylation.[1][4][5] Commercially, it is available in both anhydrous form and as a monohydrate; the choice between these forms is a critical, process-defining procurement decision.[1][4]

Substituting anhydrous 4-Methylmorpholine N-oxide with its monohydrate form or other amine oxides is often unviable due to process-specific requirements. In cellulose dissolution, the water content is a critical parameter; concentrations above 15% prevent dissolution, making the anhydrous form essential for achieving high-concentration cellulose dopes required for efficient fiber spinning.[6] While NMMO monohydrate is used, its higher water content necessitates different processing temperatures and yields lower cellulose concentrations.[7] In catalytic oxidations, replacing NMMO with an inorganic system like potassium ferricyanide (K3[Fe(CN)6]) fundamentally changes the reaction from a homogeneous to a multi-phasic system, which complicates workup, alters reaction kinetics, and presents different effluent disposal challenges, making it an impractical substitution in established large-scale protocols.[8]

Enables Higher Cellulose Concentration in Solution Compared to Hydrated Forms

The anhydrous form of NMMO is critical for preparing high-concentration cellulose solutions, a key requirement in industrial fiber production. While NMMO monohydrate is a competent solvent, its inherent water content limits performance. Industrial Lyocell processes target a final dope composition of approximately 14% cellulose, 10% water, and 76% NMMO.[6] Attempting to create such solutions with NMMO monohydrate (which is ~13.3% water by weight) is inefficient and requires significant water removal at high temperatures, increasing energy costs and thermal degradation risk.[9] Cellulose dissolution fails entirely if the total water content in the system exceeds ~15-23%, making the low water content of the anhydrous starting material a crucial process enabler.[6][9]

Evidence DimensionMaximum Allowable Water Content for Cellulose Dissolution
Target Compound DataEnables formulations with <13% total water, allowing high cellulose loading.
Comparator Or BaselineNMMO Monohydrate (~13.3% water by weight): Contributes significant water, limiting achievable cellulose concentration without extensive evaporation.
Quantified DifferenceAnhydrous form provides critical control over water content, which must be kept below the 15-23% threshold where dissolution ceases.[6][9]
ConditionsCellulose dissolution for the Lyocell fiber manufacturing process.

For industrial fiber production, using anhydrous NMMO allows for higher throughput and process efficiency by enabling the formulation of high-concentration cellulose dopes directly.

Superior Thermal Stability Profile Critical for Process Safety and Handling

Anhydrous NMMO possesses a high melting point of 180-184 °C, but its thermal stability is a major consideration for safe industrial handling, especially in cellulose dissolution which occurs at elevated temperatures (90-120 °C).[7][10] The presence of water in NMMO monohydrate significantly lowers the melting point to around 74 °C, but thermal runaway reactions can still occur if temperatures exceed 150 °C.[7] The anhydrous form, while requiring higher initial melting temperatures, provides a clearer and more predictable processing window before the onset of rapid exothermic decomposition. This decomposition can be autocatalytic and is accelerated by impurities, making the procurement of high-purity, anhydrous NMMO a key factor in mitigating process safety risks.[7][11]

Evidence DimensionMelting Point & Decomposition Onset
Target Compound DataMelting Point: 180-184 °C.[10]
Comparator Or BaselineNMMO Monohydrate: Melting Point: ~74 °C.[7]
Quantified DifferenceA >100 °C difference in melting points, defining vastly different handling and processing protocols.
ConditionsStandard atmospheric pressure. Decomposition risk is elevated above 125-130 °C for cellulose solutions and runaway can occur above 150 °C.[7][12]

Choosing the anhydrous form is a deliberate process decision based on thermal management strategy; it avoids the lower melting point of the monohydrate but requires careful control to operate safely below its high decomposition temperature.

Enables Homogeneous Catalytic Systems Unachievable with Inorganic Substitutes

In Sharpless asymmetric dihydroxylation, NMMO is a highly effective co-oxidant that maintains a homogeneous reaction environment. This is a distinct process advantage over the most common substitute, the potassium ferricyanide/potassium carbonate system (AD-mix), which creates a heterogeneous slurry.[8][13] While AD-mix often provides high yields and enantioselectivities, its multi-phase nature complicates large-scale operations, including mixing, workup, and effluent disposal.[8] The use of NMMO allows for a single-phase organic solution, simplifying process control and product isolation. For the large-scale synthesis of a chiral diol intermediate from o-isopropoxy-m-methoxystyrene, a process using NMMO as the reoxidant delivered high yield and high enantiomeric excess, demonstrating its industrial viability as a practical alternative to the less scalable ferricyanide system.[8]

Evidence DimensionReaction System Phase & Scalability
Target Compound DataCreates a homogeneous (single-phase) reaction system, simplifying large-scale processing and workup.
Comparator Or BaselinePotassium Ferricyanide (K3[Fe(CN)6]): Creates a heterogeneous (multi-phase) system, which is difficult to handle and work up on an industrial scale.[8]
Quantified DifferenceQualitative but critical process difference: homogeneous vs. heterogeneous system.
ConditionsSharpless asymmetric dihydroxylation on kilogram scale.

For industrial-scale synthesis, choosing NMMO over inorganic salts can significantly reduce capital and operational costs associated with handling, mixing, and separating multi-phase reaction mixtures.

Industrial Production of High-Strength Lyocell Fibers

This compound is the right choice for manufacturing high-tenacity cellulosic fibers where achieving a high-concentration, low-water 'dope' solution is paramount for process efficiency and final product quality. The use of anhydrous NMMO allows producers to precisely control the water content to stay below the ~15% threshold, maximizing cellulose loading and optimizing viscosity for the dry-jet wet spinning process.[6][9]

Large-Scale Homogeneous Asymmetric Dihydroxylation

In pharmaceutical or fine chemical manufacturing, anhydrous NMMO is selected as the co-oxidant for Sharpless dihydroxylations when process simplification and scalability are priorities. Its ability to maintain a homogeneous reaction medium avoids the handling and workup challenges associated with the heterogeneous potassium ferricyanide system, making it a more practical choice for multi-kilogram scale synthesis.[8]

Water-Sensitive Oxidation Reactions in Organic Synthesis

For laboratory and pilot-scale synthesis requiring the oxidation of sensitive substrates, particularly where water must be rigorously excluded to prevent side reactions or catalyst deactivation, the anhydrous form of NMMO is essential. Its use with catalysts like TPAP for the oxidation of primary alcohols to aldehydes is an example where the absence of the water from the monohydrate can be critical to achieving high selectivity and yield.

Physical Description

Liquid

XLogP3

-0.7

UNII

ARC64PKJ0F

GHS Hazard Statements

Aggregated GHS information provided by 78 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 78 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 71 of 78 companies with hazard statement code(s):;
H228 (11.27%): Flammable solid [Danger Flammable solids];
H272 (11.27%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (88.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.32%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Oxidizer;Irritant

Other CAS

7529-22-8

Wikipedia

Methyl morpholine oxide

Use Classification

Cosmetics -> Cleansing; Foam boosting; Surfactant

General Manufacturing Information

All other basic organic chemical manufacturing
Organic fiber manufacturing
Utilities
Morpholine, 4-methyl-, 4-oxide: ACTIVE

Dates

Last modified: 08-15-2023

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